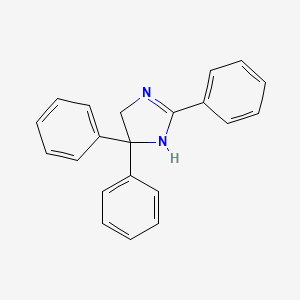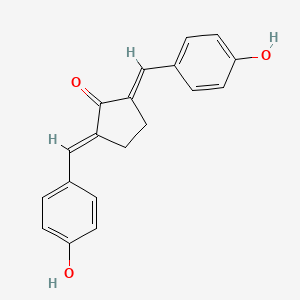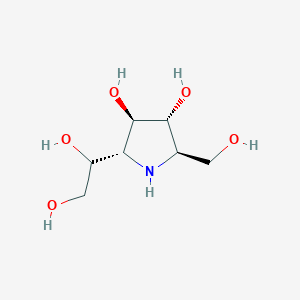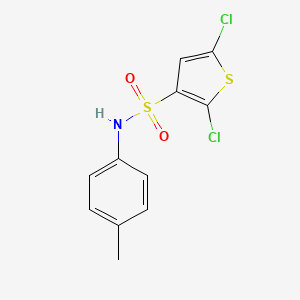
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide is a small molecular compound with the chemical formula C11H9Cl2NO2S2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide typically involves the reaction of 2,5-dichlorothiophene with p-toluenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
科学的研究の応用
2,5-dichloro-N-p-tolylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound acts as an inhibitor, blocking the activity of these enzymes and thereby affecting cell cycle progression and proliferation. This mechanism is particularly relevant in the context of cancer research, where CDK inhibitors are being explored as potential therapeutic agents .
類似化合物との比較
Similar Compounds
2,5-Dichloro-3-methylthiophene: A related compound with similar structural features but different functional groups.
2,5-Dichlorothiophene: The parent compound used in the synthesis of 2,5-dichloro-N-p-tolylthiophene-3-sulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs sets it apart from other similar compounds and highlights its potential in medicinal chemistry .
特性
分子式 |
C11H9Cl2NO2S2 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
2,5-dichloro-N-(4-methylphenyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c1-7-2-4-8(5-3-7)14-18(15,16)9-6-10(12)17-11(9)13/h2-6,14H,1H3 |
InChIキー |
OQWXAWNHXDPWGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



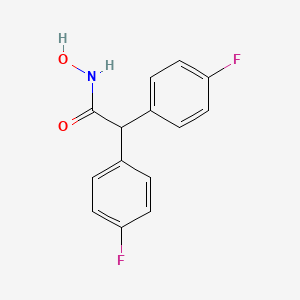
![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)

![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)

